2-Methyl-5-(trifluoromethyl)benzyl alcohol
Description
Significance of Trifluoromethylated Compounds in Contemporary Organic Chemistry
The strategic incorporation of trifluoromethyl groups is a cornerstone of modern molecular design, influencing everything from pharmaceuticals to advanced materials. researchgate.net The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, make it a powerful tool for chemists to fine-tune molecular properties. researchgate.netwikipedia.org
Fluorinated motifs, particularly the trifluoromethyl group, are integral to the design of functional molecules. In medicinal chemistry, adding a -CF3 group can enhance a drug candidate's efficacy by improving its binding affinity to target proteins, increasing its stability against metabolic degradation, and optimizing its ability to permeate cellular membranes. wikipedia.org The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can prolong the therapeutic effect of a drug. wikipedia.org This has led to the incorporation of the trifluoromethyl group in numerous pharmaceuticals. wikipedia.org In materials science, the introduction of -CF3 groups can alter the electronic properties, thermal stability, and surface characteristics of polymers and other organic materials, leading to applications in areas like advanced electronics and functional coatings.
The synthesis of trifluoromethylated aromatic compounds has evolved significantly over the years. Early methods often required harsh conditions and had limited applicability. wikipedia.org Modern synthetic chemistry has seen the development of more sophisticated and milder strategies that can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation. acs.org
Nucleophilic methods often employ reagents like trifluoromethyltrimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent, which can deliver a trifluoromethyl anion equivalent to carbonyls and other electrophiles. wikipedia.orgsemanticscholar.org Electrophilic trifluoromethylation became more accessible with the development of stable and reactive reagents, such as the hypervalent iodine-based Togni reagents and sulfonium-based Umemoto reagents, which can transfer a "CF3+" equivalent to nucleophiles. beilstein-journals.orgnih.govnih.gov Radical trifluoromethylation provides another pathway, often utilizing reagents that generate a trifluoromethyl radical, which can then be used to functionalize aromatic and heteroaromatic systems. researchgate.netrsc.org These evolving strategies have made a wide array of trifluoromethylated aromatic alcohols accessible for research and development.
Research Landscape of Benzyl (B1604629) Alcohol Derivatives Bearing Trifluoromethyl Groups
Benzyl alcohol derivatives containing trifluoromethyl groups are important building blocks in organic synthesis, particularly for the creation of pharmaceuticals and agrochemicals. wikipedia.org The research in this area has been driven by the need for efficient and selective methods to introduce the -CF3 group onto the aromatic ring.
The history of trifluoromethylation dates back to the late 19th century with Frédéric Swarts's work using antimony fluoride (B91410). wikipedia.org For many decades, the methods remained limited. A significant breakthrough in electrophilic trifluoromethylation occurred in 1984 when Yagupolskii and co-workers developed diaryl(trifluoromethyl)sulfonium salts. beilstein-journals.orgnih.gov This was followed by the creation of more user-friendly, shelf-stable reagents by researchers like Umemoto and Togni, which greatly expanded the scope of electrophilic reactions. nih.govnih.gov In the realm of nucleophilic reagents, the report on trifluoromethyltrimethylsilane by Ingo Ruppert in 1984, and its subsequent application by Prakash and Olah, marked a pivotal moment, providing a versatile tool for adding -CF3 to carbonyl compounds. wikipedia.org The development of radical approaches, using precursors like sodium trifluoromethanesulfinate (Langlois' reagent), further broadened the synthetic toolkit. wikipedia.org
The table below summarizes some key historical developments in trifluoromethylating reagents.
Interactive Table: Key Trifluoromethylating Reagents and Their Classification| Reagent Type | Key Reagent(s) | Classification | Primary Contribution |
|---|---|---|---|
| Swarts Reagent | Antimony Fluoride (SbF3) | Halogen Exchange | Early method for converting trichloromethyl groups to trifluoromethyl groups. wikipedia.org |
| Ruppert-Prakash Reagent | Trifluoromethyltrimethylsilane (TMSCF3) | Nucleophilic | Versatile and widely used for delivering a CF3- equivalent, especially to carbonyls. wikipedia.org |
| Yagupolskii Reagent | Diaryl(trifluoromethyl)sulfonium salts | Electrophilic | First demonstration of effective electrophilic trifluoromethylation. nih.gov |
| Umemoto Reagents | S-(trifluoromethyl)dibenzothiophenium salts | Electrophilic | Shelf-stable and highly reactive reagents for a wide range of nucleophiles. beilstein-journals.orgrsc.org |
| Togni Reagents | Hypervalent iodine(III)-CF3 compounds | Electrophilic | Mild and effective electrophilic reagents suitable for various substrates. mdpi.com |
| Langlois' Reagent | Sodium trifluoromethanesulfinate (CF3SO2Na) | Radical | A convenient source of trifluoromethyl radicals for functionalizing organic molecules. wikipedia.org |
Current research focuses on developing more efficient, sustainable, and selective trifluoromethylation methods. Photoredox catalysis has emerged as a powerful strategy for generating trifluoromethyl radicals under mild conditions, enabling the direct trifluoromethylation of unactivated arenes. Transition-metal-catalyzed cross-coupling reactions, using metals like copper and palladium, continue to be refined for the synthesis of trifluoromethylated aromatics from readily available precursors like aryl halides and boronic acids. researchgate.netnih.gov There is also a growing interest in asymmetric trifluoromethylation to create chiral molecules containing a trifluoromethylated stereocenter, which is of high value in pharmaceutical development. wikipedia.org The synthesis and application of trifluoromethylated benzyl alcohols, as precursors for more complex molecules, remain an active area of investigation. ulsan.ac.krnih.gov
Scope and Objectives of the Academic Investigation into 2-Methyl-5-(trifluoromethyl)benzyl Alcohol
While the broader class of trifluoromethylated benzyl alcohols is well-studied, the specific isomer this compound presents a unique substitution pattern that merits focused investigation. Its structure combines the electronic effects of a strong electron-withdrawing trifluoromethyl group with the steric and electronic influence of a methyl group in a specific arrangement on the benzene (B151609) ring.
An academic investigation into this compound would aim to fully characterize its physicochemical properties and explore its reactivity and potential as a synthetic intermediate. The primary objectives would be:
Synthesis and Purification: To develop an efficient and scalable synthesis route for this compound and establish a robust purification protocol.
Spectroscopic and Physicochemical Characterization: To thoroughly characterize the compound using modern analytical techniques (NMR, IR, Mass Spectrometry) and determine key physical properties.
Reactivity Profiling: To investigate the reactivity of the benzylic alcohol moiety in various standard organic transformations (e.g., oxidation, etherification, esterification) to understand how the specific substitution pattern influences reaction outcomes.
Exploration as a Building Block: To utilize the compound in the synthesis of more complex molecular targets, potentially for applications in medicinal chemistry or materials science, to demonstrate its utility as a valuable chemical building block.
This focused study would contribute to the fundamental understanding of structure-property relationships in trifluoromethylated aromatic systems and expand the library of well-characterized fluorinated building blocks available to the scientific community.
Table: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 261952-13-0 guidechem.comscbt.com |
| Molecular Formula | C9H9F3O scbt.com |
| Molecular Weight | 190.16 g/mol scbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4,13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDCFSFHZBKBMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Reactivity and Chemical Transformations of 2 Methyl 5 Trifluoromethyl Benzyl Alcohol
Fundamental Reaction Pathways of the Benzyl (B1604629) Alcohol Moiety
The primary reaction site for many transformations of this molecule is the benzylic hydroxyl (-OH) group. Its reactivity is characteristic of primary benzyl alcohols but is electronically modulated by the substituents on the aromatic ring.
The oxidation of benzyl alcohols is a fundamental transformation in organic synthesis, yielding valuable aldehydes and carboxylic acids. mdpi.commdpi.com For 2-methyl-5-(trifluoromethyl)benzyl alcohol, this reaction can be achieved through various methods, including advanced photocatalytic and selective catalytic techniques. The presence of the electron-withdrawing trifluoromethyl group can influence reaction rates, generally making the alcohol slightly less susceptible to oxidation compared to electron-rich benzyl alcohols. researchgate.net
Photocatalytic oxidation offers an environmentally friendly pathway for the conversion of alcohols to carbonyl compounds, often utilizing light energy and a photocatalyst with molecular oxygen from the air as the terminal oxidant. rsc.orgresearchgate.net
A common mechanism involves the initial excitation of a photocatalyst, such as Eosin Y or thioxanthenone, by visible light. rsc.orgorganic-chemistry.org The excited photocatalyst then abstracts a hydrogen atom from the hydroxyl group of the benzyl alcohol, generating a benzyl radical. This radical subsequently reacts with molecular oxygen to form a peroxide intermediate, which then decomposes to yield the corresponding aldehyde, 2-methyl-5-(trifluoromethyl)benzaldehyde (B1318756). organic-chemistry.org This process is considered a green alternative to methods requiring harsh or toxic metallic reagents. rsc.org The efficiency of this hydrogen atom transfer can be influenced by the electronic properties of the substituents on the benzene (B151609) ring. organic-chemistry.org
| Substrate | Product | Yield | Reference |
|---|---|---|---|
| Benzyl Alcohol | Benzaldehyde (B42025) | 92% | organic-chemistry.org |
| 4-Methylbenzyl Alcohol | 4-Methylbenzaldehyde | 93% | organic-chemistry.org |
| 4-Chlorobenzyl Alcohol | 4-Chlorobenzaldehyde | 89% | organic-chemistry.org |
| 4-Nitrobenzyl Alcohol | 4-Nitrobenzaldehyde | 75% | organic-chemistry.org |
Data illustrates general trends; specific yield for this compound is not provided in the source.
Selective oxidation aims to convert the primary alcohol to an aldehyde while preventing over-oxidation to the corresponding carboxylic acid. This is a crucial process for producing fine chemicals and pharmaceutical intermediates. mdpi.commdpi.com Heterogeneous catalysis using supported metal nanoparticles is a prominent method for achieving this selectivity. mdpi.com
Catalysts based on noble metals like palladium (Pd) and gold (Au), often in bimetallic combinations like Au-Pd, have shown high efficiency for the aerobic, solvent-free oxidation of benzyl alcohol. mdpi.commdpi.com The reaction mechanism on a Pd catalyst surface is believed to involve the formation of a palladium-alkoxide intermediate, followed by β-hydride elimination as the rate-determining step to form the aldehyde. mdpi.com The choice of catalyst support and the presence of basic sites can significantly enhance catalytic performance. mdpi.com For substituted benzyl alcohols, electron-withdrawing groups like -CF3 tend to slow the reaction, whereas electron-donating groups can enhance conversion rates. researchgate.net
| Substrate | Conversion | Selectivity to Aldehyde | Reference |
|---|---|---|---|
| Benzyl Alcohol | 63.0% | 93.3% | mdpi.com |
| 4-Methylbenzyl Alcohol | 75.0% | 97.0% | mdpi.com |
| 4-Methoxybenzyl Alcohol | 89.0% | 99.0% | mdpi.com |
| 4-Chlorobenzyl Alcohol | 45.0% | 90.0% | mdpi.com |
Data illustrates general trends; specific data for this compound is not provided in the source.
The conversion of alcohols to alkyl halides is a fundamental synthetic transformation. Thionyl chloride (SOCl₂) is a common reagent for chlorinating alcohols. sci-hub.ru However, the reaction of benzyl alcohols with thionyl chloride can lead to two competing products: the expected benzyl chloride or a bis(benzyl) sulfite (B76179). sci-hub.ruresearchgate.net
The outcome of the reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Research has shown that benzyl alcohols with strong electron-withdrawing groups, such as trifluoromethyl, predominantly yield the corresponding bis(benzyl) sulfite rather than the benzyl chloride, especially when the alcohol is in excess (e.g., a 2:1 ratio of alcohol to SOCl₂). sci-hub.ru This is because the electron-withdrawing group deactivates the benzylic position, disfavoring the SN2-like attack by a chloride ion on the intermediate chlorosulfite ester that would lead to the benzyl chloride. sci-hub.ru Conversely, electron-donating groups promote chloride formation. sci-hub.ru Increasing the stoichiometric amount of thionyl chloride relative to the alcohol can force the reaction toward the formation of the benzyl chloride. sci-hub.ru
| Substituent (at para-position) | % Sulfite Formation | % Chloride Formation | Reference |
|---|---|---|---|
| -OCH₃ | 0% | 100% | sci-hub.ru |
| -H | 57% | 43% | sci-hub.ru |
| -Cl | 89% | 11% | sci-hub.ru |
| -CF₃ | 100% | 0% | sci-hub.ru |
| -NO₂ | 100% | 0% | sci-hub.ru |
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride) to form an ester. This reaction is typically catalyzed by an acid. For instance, the reaction of this compound with a carboxylic acid such as acetic acid under acidic conditions would yield 2-methyl-5-(trifluoromethyl)benzyl acetate. amanote.com Metal-free conditions using basic ionic liquids as catalysts and oxygen as an oxidant have also been developed for the self-esterification of benzyl alcohols to form benzyl benzoates. nih.gov
Etherification is the formation of an ether. This can be achieved through several routes. An acid-catalyzed dehydration reaction between two molecules of the alcohol can produce the symmetric ether, bis(2-methyl-5-(trifluoromethyl)benzyl) ether. nih.gov Alternatively, a non-symmetrical ether can be formed through cross-etherification with a different alcohol. nih.govacs.org Iron(III) chloride has been reported as an effective catalyst for the symmetrical etherification of substituted benzyl alcohols, including those with trifluoromethyl groups. nih.gov For example, 2-(trifluoromethyl)benzyl alcohol provided the corresponding symmetric ether in moderate yield using this method. nih.gov
Oxidation Reactions to Aldehydes and Carboxylic Acids
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is known for its high stability and is generally unreactive under common organic reaction conditions due to the strength of the carbon-fluorine bonds. nih.gov Its primary influence on the molecule's reactivity is electronic; it is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution and makes it less susceptible to oxidation. vaia.comyoutube.comnih.gov
While the -CF₃ group itself is robust, it can be forced to react under harsh conditions. For example, some trifluoromethyl-substituted arenes can undergo protolytic defluorination or conversion to carboxylic acids when treated with superacids like trifluoromethanesulfonic acid (CF₃SO₃H). nih.gov Ionization of a C-F bond can be initiated by strong Lewis or Brønsted acids, leading to the formation of carbocationic intermediates that can undergo further reactions like cyclizations or dimerizations. nih.gov However, these transformations require extreme conditions and are not typical reaction pathways for this functional group. The deactivating effect of the -CF₃ group means that electrophilic attack on the aromatic ring is less favorable and would be directed to the meta position relative to the -CF₃ group. vaia.comyoutube.com
Stability and Reactivity of the Trifluoromethyl Group under Various Conditions
Furthermore, the trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. ontosight.aiontosight.ai This strong inductive effect decreases the electron density on the aromatic ring, which can influence the reactivity of the benzyl alcohol moiety. The group's stability means it generally remains intact during transformations of the alcohol functional group, such as oxidation or esterification. The incorporation of fluorine can also enhance metabolic stability in pharmaceutical applications, as the C-F bond is less susceptible to enzymatic cleavage compared to a C-H bond. beilstein-journals.org
The general stability of the trifluoromethyl group under various reaction conditions is summarized in the table below.
| Condition | Stability of -CF3 Group | Impact on Reactivity |
| Acidic Media | Generally high | Stable during acid-catalyzed reactions at the alcohol. |
| Basic Media | Generally high | Resistant to common bases. |
| Oxidative Conditions | Very high | Remains intact during oxidation of the alcohol to an aldehyde or carboxylic acid. |
| Reductive Conditions | High | Stable to typical reducing agents used for alcohol or aldehyde transformations. |
| Nucleophilic Attack | Low reactivity | The carbon atom of the -CF3 group is sterically shielded and electronically poor, making it a poor electrophile. |
| Radical Reactions | Can participate | While stable, can be involved in specific radical-mediated transformations. |
Potential for Further Fluorination or Defluorination
Further fluorination of an existing trifluoromethyl group is chemically challenging and not a common transformation due to the group's inherent stability and the lack of C-H bonds to substitute.
Conversely, defluorination or transformations involving the C-F bonds, while difficult, are subjects of ongoing research. One notable transformation is the defluorinative alkylation of α-trifluoromethyl alkenes, which can be generated from benzyl alcohol precursors. ulsan.ac.kr This type of reaction suggests that under specific photocatalytic conditions, the -CF3 group is not entirely inert. For instance, a process involving a single-electron oxidation of a benzyl alcohol can generate radical species that lead to a defluorinative reaction, ultimately converting a -CF3 group into a gem-difluoroalkene (a C=CF2 group). ulsan.ac.kr While not a direct defluorination of this compound itself, such studies indicate the potential for C-F bond activation under specialized, typically radical- or transition-metal-mediated, conditions.
Derivatization for Complex Molecular Architectures
The this compound scaffold is a valuable building block for creating more complex molecules, leveraging the reactivity of the benzylic hydroxyl group.
The synthesis of chiral, enantioenriched benzyl alcohols is crucial for the development of pharmaceuticals and other bioactive molecules. nih.gov this compound can serve as a prochiral substrate or a precursor to chiral derivatives through various enantioselective transformations.
Key strategies include:
Asymmetric Hydrogenation: The corresponding ketone, 2-methyl-5-(trifluoromethyl)acetophenone, can be reduced to the chiral alcohol using catalytic transfer hydrogenation with catalysts derived from transition metals like Ruthenium, Rhodium, or Iridium. acs.org Research has shown that substrates with electron-withdrawing substituents, such as the trifluoromethyl group, often achieve greater enantioenrichment in these reactions. acs.org
Asymmetric Benzylic Substitution: Transition-metal-catalyzed asymmetric benzylic substitution reactions offer a pathway to construct stereogenic centers at the benzyl position. nih.govresearchgate.net Using dual catalytic systems, such as Palladium/Copper, allows for the stereodivergent synthesis of benzylic alcohol derivatives with high yields and excellent enantioselectivities. nih.gov
Influence on Stereoselectivity: The trifluoromethyl group can also act as a stereodirecting element in reactions at other parts of a molecule. For example, trifluoromethyl-substituted benzyl protecting groups have been shown to significantly increase 1,2-cis-selectivity in glycosylation reactions, a critical transformation in carbohydrate chemistry. nih.gov This effect is correlated with the electron-withdrawing strength of the substituent. nih.gov
The benzyl alcohol moiety can participate in various cyclization reactions to form heterocyclic or carbocyclic structures. A common strategy involves the in situ oxidation of the benzyl alcohol to the corresponding aldehyde, which then undergoes a ring-forming reaction.
One such example is the Palladium-catalyzed oxidative Pictet-Spengler reaction. In this process, the benzyl alcohol is first dehydrogenated to form an aldehyde intermediate. researchgate.net This aldehyde can then react with a suitable partner, like tryptamine, to undergo cyclization and subsequent aromatization, yielding complex heterocyclic scaffolds such as 1-aryl-β-carbolines. researchgate.net The this compound is a viable substrate for this type of one-pot, multi-step transformation.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying procedures. nih.govtcichemicals.com Benzyl alcohols are valuable precursors for MCRs, typically by undergoing an initial oxidation to generate a reactive aldehyde.
For instance, this compound can be used in a palladium-catalyzed, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net This cascade reaction involves:
Aerobic, catalytic dehydrogenation of the benzyl alcohol to 2-methyl-5-(trifluoromethyl)benzaldehyde.
Condensation of the in situ-generated aldehyde with an amine (e.g., an alkylamine) and an isatoic anhydride (B1165640).
Cyclization to form the final quinazolinone product.
This approach leverages the alcohol as a stable and easy-to-handle precursor to the more reactive aldehyde, expanding the utility of the benzyl alcohol scaffold in building molecular diversity.
Mechanistic Studies of Transformation Processes
Understanding the reaction mechanisms involving this compound is key to optimizing existing transformations and designing new ones. The electronic properties of the trifluoromethyl group play a significant role in these mechanisms.
In the catalytic oxidation of benzyl alcohols, mechanistic studies combining Michaelis-Menten kinetics with Hammett plots have been used to probe the reaction pathway. acs.org For the oxidation of substituted benzyl alcohols over gold catalysts, these studies support a mechanism where the rate-determining step is the transfer of a hydride from the benzylic carbon to the catalyst. acs.org The strong electron-withdrawing nature of the -CF3 group in this compound would be expected to influence the kinetics of this step by affecting the stability of intermediates and the ease of hydride abstraction.
In radical reactions, such as the gas-phase reaction of benzyl alcohol with nitrate (B79036) radicals (NO3•), theoretical studies suggest that the reaction proceeds via H-atom abstraction from the methylene (B1212753) (-CH2-) group. researchgate.net The presence of the methyl and trifluoromethyl substituents on the aromatic ring would modulate the stability of the resulting benzylic radical, thereby influencing the reaction rate constant.
Furthermore, in reactions like the Morita Baylis-Hillman (MBH) reaction, alcohols can act as proton shuttles, accelerating the rate-limiting step. nih.gov The acidity and hydrogen-bonding capability of this compound, influenced by its substituents, would affect its efficacy as a mediating agent in such proton-transfer steps.
Elucidation of Reaction Intermediates and Transition States
The transformation of benzyl alcohols into other functional groups proceeds through various transient species, the nature of which depends on the reaction type and conditions.
Oxidation Reactions: The oxidation of benzyl alcohols to aldehydes is a common transformation. In oxidations involving hexavalent chromium reagents like acidified dichromate or pyrazinium dichromate (PzDC), the mechanism is believed to involve the formation of a chromate (B82759) ester intermediate. semanticscholar.orgasianpubs.org This intermediate is formed by the reaction of the alcohol's hydroxyl group with the chromium species. The subsequent rate-determining step is typically the cleavage of the α-C-H bond (the bond between the carbon of the CH₂OH group and its hydrogen), proceeding through a cyclic transition state. asianpubs.org The presence of an electron-withdrawing group like trifluoromethyl would stabilize the chromate ester but may destabilize the transition state if it involves the development of a positive charge on the benzylic carbon. Conversely, the electron-donating methyl group would have the opposite effect.
Radical-Mediated Reactions: In reactions initiated by radicals, such as with the nitrate radical (NO₃•), or through photochemically induced single electron transfer (SET), the primary intermediates are radical species. ulsan.ac.kr For instance, a proposed mechanism for defluorinated alkylation involves the single-electron oxidation of the benzyl alcohol to form a cation radical, followed by a proton-coupled electron transfer (PCET) to yield an alkoxy radical. ulsan.ac.kr This alkoxy radical can then undergo further transformations like β-scission. The stability of these radical intermediates is influenced by the ring substituents.
Nucleophilic Substitution and Glycosylation: In reactions where the hydroxyl group is converted into a good leaving group, the subsequent step can proceed via nucleophilic substitution. In some cases, particularly with strong electron-donating groups or under forcing conditions, a dissociative pathway involving an oxocarbenium ion intermediate may occur. nih.gov In the context of glycosylation chemistry, where trifluoromethyl-substituted benzyl groups are used as protecting groups, their electron-withdrawing nature is known to influence the stability of ion pairs and intermediates, thereby affecting the stereoselectivity of the reaction. nih.gov
Dehydroxylative Functionalization: Recent methods for dehydroxylative trifluoromethylation and related transformations propose various intermediates. For example, a copper-catalyzed reaction may proceed through the transesterification of the alcohol to form an alkyl bromodifluoroacetate intermediate, which then reacts with a Cu-CF₃ species. rsc.org Metal-free methods might involve the formation of an alkyl fluoroformate intermediate. rsc.org The efficiency of these reactions is sensitive to the electronic effects of the substituents on the benzyl alcohol.
Kinetic and Thermodynamic Analysis of Reactions
Kinetic and thermodynamic studies on the oxidation of a range of substituted benzyl alcohols provide a framework for understanding the reactivity of this compound.
Kinetic Studies: The oxidation of benzyl alcohols by various reagents is often found to be first-order with respect to both the alcohol and the oxidant. semanticscholar.orgorientjchem.orgresearchgate.net The reaction rate is highly dependent on the nature of the substituents on the aromatic ring.
Substituent Effects: Studies consistently show that electron-releasing substituents (like -CH₃ and -OCH₃) accelerate the rate of oxidation, while electron-withdrawing substituents (like -Cl and -NO₂) retard the process. semanticscholar.orgorientjchem.org This is because the rate-determining step often involves the transfer of a hydride from the benzylic carbon, which creates a partial positive charge at this position in the transition state. acs.org Electron-donating groups help stabilize this positive charge, thus lowering the activation energy and increasing the reaction rate. The relationship between the reaction rate constant (k) and the electronic properties of the substituent is often analyzed using the Hammett equation (log(k/k₀) = ρσ), where ρ (rho) is the reaction constant and σ (sigma) is the substituent constant. A negative ρ value, commonly observed in these oxidations, indicates that the reaction is favored by electron-donating groups. asianpubs.org For this compound, the electron-donating effect of the ortho-methyl group would compete with the strong electron-withdrawing effect of the meta-trifluoromethyl group, resulting in a reactivity that is likely intermediate between benzyl alcohol and benzyl alcohols bearing only a strong deactivating group.
Kinetic Isotope Effect (KIE): To confirm that the α-C-H bond is broken in the rate-determining step, experiments are often conducted using α,α-dideuteriobenzyl alcohol (where the two hydrogens on the benzylic carbon are replaced with deuterium). A substantial primary kinetic isotope effect (kH/kD > 2) is typically observed, confirming the cleavage of this bond in the slow step of the reaction. asianpubs.orgacs.org For the oxidation of benzyl alcohol by PzDC, a kH/kD value of 6.61 at 303 K has been reported. asianpubs.org
Thermodynamic Analysis: The effect of temperature on the reaction rates allows for the determination of activation parameters, including the enthalpy of activation (ΔH#), the entropy of activation (ΔS#), and the Gibbs free energy of activation (ΔG#). semanticscholar.orgasianpubs.orgorientjchem.org
The following tables present representative kinetic and thermodynamic data from studies on the oxidation of various substituted benzyl alcohols, which can be used to contextualize the expected reactivity of this compound.
| Substituent (para-) | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 303 K | ΔH# (kJ mol⁻¹) | -ΔS# (J K⁻¹ mol⁻¹) | ΔG# (kJ mol⁻¹) at 303 K |
|---|---|---|---|---|
| -OCH₃ | 15.8 | 54.2 | 125 | 92.1 |
| -CH₃ | 4.17 | 61.5 | 103 | 92.7 |
| -H | 1.86 | 65.1 | 92 | 92.9 |
| -Cl | 0.89 | 68.3 | 84 | 93.7 |
| -NO₂ | 0.14 | 76.2 | 63 | 95.2 |
| Substituent | ΔH# (kJ mol⁻¹) | -ΔS# (J K⁻¹ mol⁻¹) | ΔG# (kJ mol⁻¹) |
|---|---|---|---|
| p-OCH₃ | 45.8 | 144 | 89.4 |
| p-CH₃ | 50.1 | 131 | 89.8 |
| m-CH₃ | 52.3 | 124 | 90.0 |
| H | 53.6 | 120 | 90.1 |
| p-Cl | 58.8 | 106 | 91.0 |
| m-Cl | 60.8 | 100 | 91.1 |
| m-NO₂ | 65.4 | 87 | 91.7 |
Iv. Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Methyl-5-(trifluoromethyl)benzyl alcohol in solution. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals.
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra provide fundamental information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region would feature three signals corresponding to the protons on the benzene (B151609) ring. The benzylic methylene (B1212753) protons (CH₂) adjacent to the alcohol group would appear as a singlet, and the methyl group (CH₃) protons would also produce a singlet. The integration of these signals would correspond to a 3:2:3 ratio for the aromatic, methylene, and methyl protons, respectively.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Ar-H | ~7.4-7.6 | Multiplet | 3H |
| -CH₂OH | ~4.7 | Singlet | 2H |
| -CH₃ | ~2.4 | Singlet | 3H |
| -OH | Variable | Broad Singlet | 1H |
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum would display signals for all nine carbon atoms in the molecule. The trifluoromethyl group's carbon atom would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J-CF). The aromatic region would show six distinct signals, including four for protonated carbons and two for quaternary carbons (one bearing the methyl group and the other bearing the trifluoromethyl group).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F) |
|---|---|---|
| Aromatic Quaternary Carbons (C-CH₃, C-CH₂OH) | ~138-142 | Singlet |
| Aromatic CH Carbons | ~125-132 | Singlets/Small Quartets |
| Aromatic C-CF₃ | ~130 | Quartet (q) |
| -CF₃ | ~124 | Quartet (q, ¹J-CF ≈ 272 Hz) |
| -CH₂OH | ~63-65 | Singlet |
| -CH₃ | ~18-20 | Singlet |
¹⁹F NMR Spectroscopy : Due to the high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an excellent technique for confirming the presence of the trifluoromethyl group. The spectrum for this compound is expected to show a single, sharp signal (a singlet), as there are no other fluorine atoms in the vicinity to cause coupling. The chemical shift would be characteristic of a CF₃ group attached to an aromatic ring, typically observed around -60 to -65 ppm relative to a standard like CFCl₃. beilstein-journals.orgrsc.org
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the coupled protons on the aromatic ring, helping to definitively assign their specific positions relative to one another.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It would show clear cross-peaks connecting the aromatic protons to their corresponding aromatic carbons, the methylene protons to the benzylic carbon, and the methyl protons to the methyl carbon. This allows for the unambiguous assignment of all protonated carbons. youtube.com
Table 3: Expected Key HMBC Correlations for Structural Confirmation
| Protons (¹H) | Correlated Carbons (¹³C) | Information Gained |
|---|---|---|
| -CH₂OH | C1, C2, C6 | Confirms attachment of the hydroxymethyl group to C1. |
| -CH₃ | C1, C2, C3 | Confirms attachment of the methyl group to C2. |
| Ar-H at C6 | C2, C4, C5, -CH₂OH Carbon | Confirms connectivity around the ring. |
Should this compound be analyzed in its crystalline solid form, solid-state NMR (ssNMR) would provide valuable information. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can reveal details about the molecular conformation and packing within the crystal lattice. Furthermore, ssNMR is a powerful tool for identifying and characterizing polymorphism, where different crystalline forms of the same compound can exhibit distinct spectral signatures.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.
For this compound (Molecular Weight: 190.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 190. The fragmentation pattern of benzyl (B1604629) alcohols is often characterized by the loss of water (H₂O, 18 Da) or a hydroxyl radical (•OH, 17 Da). libretexts.org A significant fragmentation pathway involves the alpha cleavage of the C-C bond between the ring and the CH₂OH group, or cleavage of the C-O bond, leading to characteristic fragment ions.
Table 4: Predicted Key Mass Fragments in GC-MS Analysis
| m/z Value | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 190 | [C₉H₉F₃O]⁺ | Molecular Ion (M⁺) |
| 173 | [C₉H₈F₃]⁺ | Loss of •OH (M-17) |
| 172 | [C₉H₈F₃]⁺• | Loss of H₂O (M-18) |
| 161 | [C₈H₆F₃]⁺ | Loss of •CHO (M-29) |
Electrospray Ionization Ion Mobility Spectrometry-Mass Spectrometry (ESI-IMS-MS) is a sophisticated technique that provides multi-dimensional analysis. nih.gov ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺, preserving the intact molecule for mass analysis. uvic.ca
The addition of ion mobility spectrometry separates these ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution (collisional cross-section). This capability allows for the separation of isomers and conformers. For this compound, ESI-IMS-MS could be employed to study its gas-phase conformation or its interaction and adduct formation with other molecules or ions, providing deeper structural insights beyond simple mass determination. iu.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information regarding the molecule's functional groups and bonding arrangements by probing its characteristic vibrational modes.
Infrared spectroscopy is particularly sensitive to the study of hydrogen bonding, a critical intermolecular force influencing the physical and chemical properties of alcohols. In this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor, leading to self-association in the condensed phase.
The analysis of the O-H stretching (νOH) region in the IR spectrum provides direct insight into these interactions. In a dilute, non-polar solvent where the alcohol exists predominantly as a free monomer, a sharp absorption band is typically observed around 3600-3650 cm⁻¹. However, in a concentrated solution or in the pure liquid/solid state, intermolecular hydrogen bonding causes this band to broaden significantly and shift to a lower frequency, typically appearing in the 3200-3500 cm⁻¹ range. libretexts.org The extent of this broadening and shifting is indicative of the strength and distribution of the hydrogen-bonded networks.
Studies on structurally similar compounds, such as m-trifluoromethylbenzyl alcohol, have utilized IR spectroscopy to investigate the influence of fluorination on hydrogen-bond acidity. researchgate.net By monitoring the νOH stretching band in the presence of a hydrogen bond acceptor, the equilibrium between free and bonded species can be analyzed, providing quantitative data on the compound's ability to donate a hydrogen bond. researchgate.net This approach allows for a detailed conformational analysis, as the orientation of the -CH₂OH group relative to the aromatic ring can influence the accessibility of the hydroxyl proton and thus its interaction with neighboring molecules.
Table 1: Typical IR Frequencies for O-H Stretching in Alcohols
| State | O-H Vibration Type | Typical Wavenumber (cm⁻¹) | Band Appearance |
|---|---|---|---|
| Dilute Solution (Free) | Monomeric O–H Stretch | 3600 - 3650 | Sharp, weak |
Both IR and Raman spectroscopy provide a characteristic fingerprint for this compound, allowing for unambiguous functional group identification and a means of assessing sample purity. Each vibrational mode corresponds to a specific bond stretching or bending motion.
Key functional group absorptions for this molecule include:
O-H Stretch: A broad band in the IR spectrum around 3200-3500 cm⁻¹, as discussed previously. libretexts.org
C-H Stretching: Aromatic C-H stretches typically appear as multiple weak bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). Aliphatic C-H stretches from the methyl (-CH₃) and methylene (-CH₂) groups are observed in the 2850-3000 cm⁻¹ region. theaic.org
Aromatic C=C Stretching: The benzene ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. theaic.org
C-O Stretch: The stretching vibration of the primary alcohol C-O bond results in a strong band in the IR spectrum, typically between 1050 and 1260 cm⁻¹. libretexts.org
C-F Stretching: The trifluoromethyl (-CF₃) group is characterized by very strong and distinct absorption bands in the IR spectrum, generally found in the 1100-1350 cm⁻¹ range, often appearing as multiple intense peaks.
The combination of these bands provides a unique spectral signature. The absence of unexpected peaks can confirm the purity of a sample, while the presence of absorptions corresponding to, for example, a carbonyl group (~1700 cm⁻¹) could indicate oxidation to the corresponding aldehyde or carboxylic acid.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3500 | IR |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |
| Methylene/Methyl | C-H Stretch | 2850 - 3000 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1350 | IR |
X-ray Crystallography for Absolute Configuration and Solid-State Structure (If available for derivatives)
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unequivocal information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in the crystal lattice, including details of intermolecular interactions like hydrogen bonding and π-stacking.
For a chiral derivative of this compound, single-crystal X-ray diffraction could be used to determine its absolute configuration. However, a review of publicly accessible crystallographic databases indicates that the crystal structure for this compound or its closely related derivatives has not been reported. If such data were available, it would provide invaluable insight into the solid-state conformation, including the dihedral angle between the phenyl ring and the hydroxymethyl substituent, and the specific geometry of the intermolecular hydrogen-bonding network.
Chromatographic Methods for Purity and Separation
Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly applicable methods for purity assessment and analysis.
Reversed-phase HPLC (RP-HPLC) is a well-suited method for the analysis of this compound due to its moderate polarity. In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase. helixchrom.comsielc.com
A gradient elution, where the mobile phase composition is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is often employed to ensure good resolution and reasonable analysis times. sielc.comdamascusuniversity.edu.sy Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light at a characteristic wavelength (typically around 254 nm). For higher specificity and sensitivity, a photodiode array (PDA) detector can be used to acquire a full UV spectrum, or a mass spectrometer (LC-MS) can be employed for definitive identification based on the mass-to-charge ratio of the analyte and its fragments. This method is highly effective for determining the purity of the compound and quantifying it in the presence of starting materials, byproducts, or degradation products. damascusuniversity.edu.sy
Table 3: Representative RP-HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | C18 (Octadecylsilane), e.g., 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) |
| Elution | Gradient elution, e.g., starting with 30% B, increasing to 90% B |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm or PDA Detector (200-400 nm) |
| Injection Volume | 10 µL |
Table 4: Representative GC-MS Method Parameters
| Parameter | Description |
|---|---|
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless, Temperature: 250°C |
| Oven Program | Start at 60°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Interface Temp | 280°C |
| Scan Range | 40 - 450 m/z |
Microwave-Assisted Derivatization for Enhanced GC/MS Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, direct GC/MS analysis of polar analytes like this compound can be challenging due to their potential for poor chromatographic peak shape, thermal instability, and unwanted interactions with the GC column. Chemical derivatization is a frequently employed sample preparation strategy to overcome these limitations by converting the polar hydroxyl group (-OH) of the alcohol into a less polar, more volatile, and more thermally stable functional group. jfda-online.com This process improves chromatographic efficiency, enhances sensitivity, and can generate mass spectra with more definitive structural information. nih.govnih.gov
For a compound like this compound, common derivatization strategies amenable to microwave assistance would include silylation and acylation.
Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as alcohols. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS), replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. mdpi.com The resulting TMS ether is more volatile and thermally stable. Microwave irradiation can expedite this process, as demonstrated in the analysis of other hydroxylated compounds where reaction times were reduced from 60 minutes with conventional heating to just 2 minutes using a microwave. mdpi.com
Acylation: This method involves the reaction of the alcohol with an acylating agent, typically a perfluoroacyl anhydride (B1165640) (e.g., trifluoroacetic anhydride) or an acyl chloride (e.g., perfluorooctanoyl chloride), to form an ester. nih.govnih.gov These derivatives are highly volatile and are particularly useful for electron capture detection (ECD) in GC. For benzyl alcohol itself, derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride or perfluorooctanoyl chloride has been shown to create high molecular weight derivatives that are well-suited for GC/MS analysis, providing distinct molecular ions and characteristic fragmentation patterns that aid in positive identification. nih.govnih.gov
The primary advantage of applying microwave technology is the substantial reduction in reaction time, which enhances throughput in analytical laboratories. nih.gov The rapid, uniform heating provided by microwaves accelerates the reaction kinetics, leading to complete derivatization in a fraction of the time required by traditional heating blocks or ovens. researchgate.net
The table below illustrates a typical comparison of reaction times for the derivatization of an alcohol using conventional heating versus microwave assistance, based on published methodologies for similar analytes. mdpi.com
| Derivatization Method | Analyte Type | Reagent | Conventional Heating Time | Microwave-Assisted Time |
| Silylation | Alcohol | BSTFA + 1% TMCS | 60 min @ 60°C | 2 min @ 800 W |
This table is illustrative, showing the significant time savings achievable with microwave assistance as reported for analogous compounds.
The mass spectrum of the derivatized compound would be expected to show a characteristic molecular ion and fragmentation pattern. For instance, the TMS derivative of benzyl alcohol often shows a prominent ion corresponding to the tropylium (B1234903) ion (m/z 91), as well as fragments related to the silylated moiety. nih.gov The presence of the trifluoromethyl group in this compound would likely lead to additional characteristic fragments, aiding in its specific identification.
V. Theoretical and Computational Investigations
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and energy characteristics of "2-Methyl-5-(trifluoromethyl)benzyl alcohol."
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. For "this compound," DFT calculations, often employing functionals like B3LYP, are utilized to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape.
By systematically varying key dihedral angles, such as the one describing the rotation of the hydroxymethyl group (-CH₂OH) relative to the benzene (B151609) ring, DFT can be used to map out the potential energy surface. This "energy landscape" reveals the energies of different conformations and the energy barriers to rotation between them. For substituted benzyl (B1604629) alcohols, these barriers are influenced by the interplay of steric and electronic effects of the substituents.
Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Benzyl Alcohol (Illustrative) This table is illustrative as specific data for this compound is not available in the cited literature.
| Parameter | Typical Calculated Value (DFT/B3LYP) |
|---|---|
| C-C (aromatic) | ~1.39 Å |
| C-C (alkyl-aryl) | ~1.51 Å |
| C-O | ~1.43 Å |
| O-H | ~0.96 Å |
| C-CF₃ | ~1.50 Å |
| ∠ C-C-C (aromatic) | ~120° |
| ∠ C-C-O | ~112° |
| ∠ C-O-H | ~109° |
For more accurate energy calculations, ab initio methods such as Møller-Plesset perturbation theory of the second order (MP2) are employed. These methods provide a higher level of theory by incorporating electron correlation effects, which are important for accurately describing non-covalent interactions. For fluorinated molecules like "this compound," MP2 calculations can offer more reliable predictions of conformational energies and interaction strengths compared to standard DFT methods.
The choice of basis set and DFT functional is critical for obtaining accurate results, particularly for systems containing fluorine. For fluorinated compounds, basis sets that include polarization and diffuse functions, such as Pople-style basis sets (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), are generally recommended. These functions are necessary to accurately model the electronic distribution around the highly electronegative fluorine atoms and to describe weak intermolecular interactions. The performance of different DFT functionals can also vary, and it is often necessary to benchmark them against higher-level calculations or experimental data to ensure their suitability for the specific system under investigation.
Conformational Analysis and Intermolecular Interactions
The flexibility of the benzyl alcohol moiety allows for the existence of various conformers, and its hydroxyl group can participate in hydrogen bonding.
The rotation around the C(aryl)-C(alkyl) and C(alkyl)-O bonds in "this compound" gives rise to different rotational isomers, or conformers. Computational studies on benzyl alcohol and its derivatives have identified several low-energy conformations, often described by the dihedral angles of the hydroxymethyl group relative to the aromatic ring. The presence of the methyl and trifluoromethyl groups on the ring will influence the relative energies of these conformers due to steric hindrance and electronic effects. Theoretical calculations can predict the relative stability of these conformers and, through statistical thermodynamics, their populations at a given temperature.
Table 2: Illustrative Relative Energies of Benzyl Alcohol Conformers This table is illustrative and based on general findings for substituted benzyl alcohols, as specific data for this compound is not available in the cited literature.
| Conformer Description | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |
|---|---|---|
| Perpendicular | ~90° | 0.00 (Reference) |
| Gauche | ~60° | 0.5 - 1.5 |
| Eclipsed | 0° | > 2.0 |
The hydroxyl group of "this compound" can act as a hydrogen bond donor. While intramolecular hydrogen bonding to the trifluoromethyl group is unlikely due to geometric constraints, the possibility of weak C-H···O or C-H···F interactions can be investigated computationally.
More significantly, this molecule can form intermolecular hydrogen bonds with other molecules, including itself (self-association) or with other hydrogen bond acceptors. Computational methods can be used to model these interactions in dimers or larger clusters. The strength and geometry of these hydrogen bonds can be characterized by analyzing parameters such as the H···A (acceptor) distance, the D-H···A (donor-hydrogen-acceptor) angle, and the interaction energy. The trifluoromethyl group, being electron-withdrawing, can influence the acidity of the hydroxyl proton and thus affect the strength of the hydrogen bonds it forms.
Weak Interactions Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a potent modulator of molecular properties, not only due to its strong electron-withdrawing nature but also through its participation in various weak intermolecular and intramolecular interactions. Computational studies on trifluoromethylated aromatic compounds have revealed a complex interplay of forces that dictate crystal packing, molecular conformation, and binding affinity. researchgate.netmdpi.com
These interactions include weak hydrogen bonds, such as C-H···F-C, and other non-covalent contacts like π···π and C-F···F-C interactions. researchgate.net The fluorine atoms in the -CF₃ group, while poor hydrogen bond acceptors in a classical sense, can participate in a network of weak interactions that collectively contribute significantly to the stability of molecular assemblies. Computational methods, such as the PIXEL method for calculating interaction energies, allow for the dissection of these forces into their constituent electrostatic (Coulombic and polarization) and dispersion components. researchgate.net
Studies on related trifluoromethyl derivatives have shown that the crystal packing is often stabilized by a combination of C-H···O=C, C-H···π, and C(sp²)/(sp³)-H···F-C(sp³) hydrogen bonds. researchgate.net The electrostatic contribution to these weak hydrogen bonds has been observed to follow the order: C-H···O=C > C-H···F-C(sp³) > C-H···π. researchgate.net For this compound, these findings imply that the -CF₃ group, in concert with the hydroxyl and methyl groups, plays a crucial role in directing the molecule's solid-state architecture and its interactions with biological targets or solvents. The high electronegativity of fluorine atoms enhances the potential for electrostatic interactions, which can be critical for improving binding affinity to biological targets. mdpi.com
| Interaction Type | Typical Calculated Stabilization Energy (kJ/mol) | Primary Contribution | Ref |
| C-H···O | -15 to -25 | Electrostatic | researchgate.net |
| C-H···F-C | -5 to -15 | Mixed Electrostatic/Dispersion | researchgate.net |
| C-H···π | -5 to -10 | Dispersion | researchgate.net |
| π···π | -10 to -20 | Dispersion | researchgate.net |
| C-F···F-C | -2 to -5 | Dispersion | researchgate.net |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is indispensable for elucidating the detailed mechanisms of chemical reactions, providing a molecular-level picture of how reactants are converted into products.
By employing quantum mechanical methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction. This involves locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
For reactions involving benzyl alcohols, computational studies have been used to investigate mechanisms such as oxidation, substitution, and glycosylation. researchgate.netacs.orgacs.org For instance, in the oxidation of benzylic C-H bonds, DFT calculations have been used to distinguish between stepwise and concerted mechanisms. One study proposed a concerted proton-coupled electron transfer (PCET) pathway, where a charge-transfer interaction between the catalyst and the arene ring precedes a low-barrier PCET transition state. acs.org The calculated natural charges and spin densities in the TS can reveal the extent of proton and electron transfer, offering insights beyond what can be inferred from experimental kinetic isotope effects alone. acs.org For a reaction involving this compound, similar computational approaches could be used to map the energy profile, identify the rate-determining step, and visualize the geometry of the key transition states.
Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products are possible. By calculating the activation energies for the transition states leading to different regioisomers or stereoisomers, one can predict the major product. The product formed via the lowest energy barrier is expected to be the dominant one under kinetic control.
This predictive power is particularly valuable in complex organic synthesis. For example, in palladium-catalyzed C-H activation reactions, the regioselectivity is often determined in the concerted metalation-deprotonation (CMD) step. beilstein-journals.org DFT calculations of the activation barriers for C-H activation at different positions on an aromatic ring can correctly predict the observed regioselectivity. beilstein-journals.org In the context of this compound, this could predict the outcome of directed C-H functionalization reactions.
Furthermore, computational studies have explained the high 1,2-cis stereoselectivity observed in glycosylation reactions using trifluoromethylated benzyl protecting groups. acs.orgnih.gov The electron-withdrawing nature of the -CF₃ group disfavors the formation of highly reactive, dissociated oxocarbenium ions, which can lead to a loss of stereoselectivity. Instead, the reaction is proposed to proceed through a more associative pathway, possibly involving contact ion pairs, which favors a specific attack trajectory by the alcohol nucleophile, resulting in high stereocontrol. acs.orgnih.gov
Many synthetic routes to benzyl alcohols and their derivatives rely on catalysis. Computational modeling provides critical insights into how catalysts function, enabling the rational design of more efficient and selective catalytic systems. DFT calculations can be used to model the interaction of reactants and intermediates with a catalyst surface or a molecular catalyst.
For example, in the oxidation of benzyl alcohol over a bimetallic Pd-Zn/TiO₂ catalyst, computational studies were performed to understand the correlation between catalyst composition and activity. nih.gov By calculating the adsorption energies of benzyl alcohol and its oxidation products (benzaldehyde and toluene) on different PdZn surfaces, researchers can identify the most favorable sites for adsorption and reaction, thereby explaining experimentally observed trends in selectivity. nih.gov Similarly, computational studies on the synthesis of this compound could be used to screen potential catalysts, optimize reaction conditions, and understand the role of the methyl and trifluoromethyl substituents in modulating the catalytic cycle.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are widely used to predict spectroscopic properties, which serves as a crucial tool for structure verification and interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum mechanical calculations can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J), aiding in the assignment of complex spectra and the confirmation of molecular structures. rsc.org
For fluorinated molecules like this compound, ¹⁹F NMR is particularly informative. The calculation of NMR parameters for organofluorine compounds, however, has historically been challenging for computational methods. rsc.org Recent studies have shown that specific DFT functionals, such as BHandH, combined with appropriate basis sets (e.g., 6-311++G(2d,p) or specialized sets like aug-pcJ-n), can provide reliable predictions for one-bond (¹JCF) and multi-bond (ⁿJCF, ⁿJHF) coupling constants involving fluorine. rsc.org
The accurate prediction of these coupling constants can be invaluable for distinguishing between isomers and determining molecular conformation, as the magnitude of J-couplings is often sensitive to dihedral angles and through-space interactions. proceedings.sciencenumberanalytics.com Correlating the calculated NMR parameters for proposed structures of this compound with experimental data would provide a high degree of confidence in its structural assignment.
| Coupling Constant Type | Typical Experimental Range (Hz) | DFT Functional for Best Prediction | Ref |
| ¹J(C,F) | -160 to -350 | BHandH | rsc.org |
| ²J(C,F) | -20 to +50 | BHandH / PBE0 | rsc.org |
| ³J(C,F) | 0 to 20 | BHandH / PBE0 | rsc.org |
| ³J(H,F) | 0 to 20 | BHandH | rsc.org |
| ⁴J(H,F) | -3 to +3 | BHandH | rsc.org |
of this compound
Simulation of Vibrational Spectra (IR and Raman)
Due to a lack of publicly available scientific literature containing theoretical and computational investigations specifically on the vibrational spectra of this compound, a detailed analysis and data table for this compound cannot be provided at this time.
Computational studies on similar substituted benzyl alcohol molecules are prevalent in scientific research. These studies typically employ Density Functional Theory (DFT) calculations, often with the B3LYP functional and various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), to optimize the molecular geometry and calculate harmonic vibrational frequencies. The resulting data provides theoretical Infrared (IR) and Raman spectra. These simulated spectra are crucial for assigning the vibrational modes observed in experimentally obtained spectra.
For related compounds, such as 2,6-dichlorobenzyl alcohol and 2-chloro-5-nitrobenzyl alcohol, researchers have published detailed tables of calculated and experimental vibrational frequencies. theaic.orgnipne.ro These tables typically include the calculated frequency (often scaled to better match experimental values), the experimental IR and Raman frequencies, and a detailed assignment of the vibrational mode (e.g., C-H stretching, C-C stretching of the phenyl ring, O-H bending).
Although specific data for this compound is not available, a theoretical investigation would likely follow a similar methodology. The expected vibrational modes would include:
O-H stretching: Typically observed in the range of 3200-3600 cm⁻¹.
C-H stretching (aromatic and methyl): Expected in the 2800-3100 cm⁻¹ region.
C-C stretching (aromatic ring): Multiple bands are expected in the 1400-1600 cm⁻¹ range.
C-F stretching (trifluoromethyl group): Strong absorptions are typically found in the 1100-1300 cm⁻¹ region.
C-O stretching: Usually observed around 1000-1200 cm⁻¹.
Ring bending and deformation modes: Occurring at lower wavenumbers.
Without a dedicated computational study on this compound, any presentation of simulated spectral data would be speculative and not based on verifiable research findings.
Vi. Applications of 2 Methyl 5 Trifluoromethyl Benzyl Alcohol in Advanced Organic Synthesis
Role as a Key Building Block in the Synthesis of Complex Molecules
The presence of both a reactive hydroxyl group and a trifluoromethylated aromatic ring makes 2-methyl-5-(trifluoromethyl)benzyl alcohol a sought-after precursor for a variety of complex organic structures.
The trifluoromethyl group is a key pharmacophore in many bioactive molecules, enhancing properties such as metabolic stability and binding affinity. Benzyl (B1604629) alcohols, including this compound, are instrumental in the synthesis of fluorinated compounds. chemimpex.com The hydroxyl group can be readily converted into a good leaving group or oxidized to an aldehyde, facilitating cyclization reactions to form a wide array of fluorinated heterocyclic and carbocyclic systems. For instance, derivatives of this alcohol can undergo intramolecular reactions to form fused ring systems or participate in multi-component reactions to build complex scaffolds.
While direct examples involving this compound in the synthesis of specific heterocycles and carbocycles are not extensively detailed in the provided search results, the general utility of trifluoromethyl-substituted benzyl alcohols in creating such structures is a well-established principle in synthetic organic chemistry. chemimpex.com
Fluorinated compounds are of significant interest in drug development. ontosight.ai Benzyl alcohol derivatives are important intermediates in the synthesis of more complex molecules with potential biological activities. ontosight.ai For example, a related compound, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, is a key intermediate in the synthesis of a cholesterol ester transfer protein inhibitor. guidechem.com This highlights the role of such substituted benzyl alcohols as crucial building blocks in the pharmaceutical industry. The trifluoromethyl group, in particular, is known to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. ontosight.ai
Table 1: Examples of Pharmaceutical Intermediates Derived from Substituted Benzyl Alcohols
| Precursor | Intermediate | Therapeutic Area |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | Anacetrapib intermediate | Cardiovascular Disease |
This table is illustrative and based on the applications of structurally related compounds.
The trifluoromethyl moiety is also prevalent in modern agrochemicals, contributing to their potency and stability. Substituted benzyl alcohols are valuable intermediates in the production of pesticides, including herbicides and fungicides. chemimpex.comguidechem.com The structural features of this compound make it a suitable starting material for the synthesis of complex agrochemical active ingredients. For example, the related compound 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is a key intermediate in the synthesis of the insecticide tetrafluorobenzyl. google.com This underscores the importance of fluorinated benzyl alcohols in developing effective crop protection solutions. chemimpex.com
Development of Novel Reagents and Catalysts from this compound Scaffold
Beyond its role as a structural component, the this compound scaffold can be elaborated into more complex molecules that act as reagents or catalysts in organic synthesis.
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Chiral ligands, when complexed with a metal center, can control the stereochemical outcome of a reaction. nih.gov While direct examples of ligands derived from this compound were not found, the principles of chiral ligand design suggest its potential. The aromatic ring can serve as a scaffold for the introduction of phosphine, amine, or other coordinating groups. The steric and electronic properties of the methyl and trifluoromethyl substituents could influence the conformational preferences of the resulting metal complex, thereby inducing asymmetry in catalytic transformations. The development of nonsymmetrical ligands has been shown to be highly effective, in some cases outperforming traditional C2-symmetric ligands. nih.gov
The introduction of a trifluoromethyl group is often achieved using specialized electrophilic trifluoromethylating reagents. beilstein-journals.org While this compound itself is not a trifluoromethylating agent, its derivatives could potentially serve as precursors to such reagents. The development of shelf-stable and reactive electrophilic trifluoromethylating reagents is an active area of research. beilstein-journals.org For instance, hypervalent iodine compounds and sulfonium (B1226848) salts are two important classes of such reagents. beilstein-journals.org The synthesis of these reagents often starts from trifluoromethyl-containing aromatic precursors.
Materials Science Applications (e.g., MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The ability to systematically tune their pore size, shape, and surface chemistry has positioned MOFs as promising candidates for a wide range of applications, including gas storage, separation, and catalysis. rsc.orgsamipubco.com The functionalization of the organic linkers is a key strategy to tailor the properties of MOFs for specific applications. researchgate.net
While direct experimental evidence for the use of this compound in MOF synthesis is not yet prevalent in the literature, its structure is highly amenable to derivatization into linkers for MOF construction. The trifluoromethyl group, with its strong electron-withdrawing nature and hydrophobicity, can significantly influence the resulting MOF's properties. rsc.orgresearchgate.net For instance, the incorporation of trifluoromethyl groups into the pores of MOFs can enhance their affinity for specific guest molecules, a desirable trait for selective gas separation and sensing applications. rsc.org
Derivatives of this compound, such as the corresponding dicarboxylic acid, could serve as organic linkers. The presence of the trifluoromethyl group is known to impact the crystal packing and framework topology of MOFs. rsc.org The table below illustrates the potential impact of such functionalization on MOF properties, based on findings from related fluorinated linkers.
Table 1: Potential Effects of this compound-Derived Linkers on MOF Properties
| Property | Influence of the Trifluoromethyl Group | Potential Application |
| Pore Environment | Increases hydrophobicity | Selective adsorption of nonpolar molecules |
| Guest Selectivity | Creates specific binding sites for fluorinated molecules | Separation of fluorocarbons |
| Framework Stability | Can enhance thermal and chemical stability | Use in harsh industrial processes |
| Catalytic Activity | Modulates the electronic properties of metal centers | Fine-tuning of catalytic reactions |
The methyl group on the aromatic ring can also play a role in directing the self-assembly process during MOF formation and can be a site for post-synthetic modification, further expanding the functional diversity of the resulting materials. samipubco.com
Strategic Integration in Total Synthesis Efforts
The total synthesis of complex natural products and pharmaceutically active molecules is a significant driver of innovation in organic chemistry. The selection of appropriate building blocks is crucial for the efficiency and success of a synthetic campaign. nih.govrsc.orgresearchgate.netrsc.orgbohrium.com Trifluoromethylated aromatic compounds are particularly valuable in this context due to the profound effect the –CF3 group can have on the biological activity and metabolic stability of a molecule. mdpi.comnih.gov
This compound can be envisioned as a key building block in the synthesis of various target molecules. The trifluoromethyl group is a strong electron-withdrawing group and is meta-directing in electrophilic aromatic substitution reactions. vaia.com This directing effect can be strategically employed to control the regioselectivity of further functionalization of the aromatic ring.
While specific examples of the total synthesis of natural products containing the 2-methyl-5-(trifluoromethyl)benzyl fragment are not readily found, the utility of trifluoromethyl-containing building blocks is well-established. rsc.orgresearchgate.net The table below outlines the strategic advantages of incorporating this specific building block in the synthesis of complex molecules.
Table 2: Strategic Advantages of Using this compound in Total Synthesis
| Synthetic Consideration | Role of the 2-Methyl-5-(trifluoromethyl)benzyl Moiety | Desired Outcome in Target Molecule |
| Control of Regiochemistry | The trifluoromethyl group acts as a meta-director for electrophilic aromatic substitution. vaia.com | Predictable installation of other functional groups. |
| Modulation of Bioactivity | The trifluoromethyl group can enhance binding affinity to biological targets. mdpi.com | Increased potency of a drug candidate. |
| Metabolic Stability | The C-F bonds are resistant to enzymatic cleavage. mdpi.com | Improved pharmacokinetic profile and longer duration of action. |
| Physicochemical Properties | Introduction of a lipophilic and electron-withdrawing group. | Enhanced membrane permeability and bioavailability. |
The synthetic versatility of the benzyl alcohol functionality allows for its conversion into a wide array of other functional groups, such as halides, amines, and ethers, further expanding its utility as a versatile building block in multi-step synthetic sequences. google.commdpi.comnih.gov The strategic placement of the methyl and trifluoromethyl groups on the aromatic ring provides a unique substitution pattern that can be exploited in the design and synthesis of novel compounds with tailored properties.
Vii. Structure Activity Relationship Sar Studies of 2 Methyl 5 Trifluoromethyl Benzyl Alcohol Analogues
Theoretical Frameworks for SAR of Fluorinated Compounds
The inclusion of fluorine, particularly as a trifluoromethyl (CF₃) group, is a widely used strategy in drug design to modulate a molecule's physicochemical and biological properties. nih.gov Understanding the theoretical basis of how this group influences molecular behavior is essential for interpreting the SAR of 2-Methyl-5-(trifluoromethyl)benzyl alcohol analogues.
The trifluoromethyl group exerts a profound influence on a molecule's properties through a combination of powerful electronic and distinct steric effects. mdpi.comresearchgate.net
Electronic Effects: The high electronegativity of the three fluorine atoms makes the CF₃ group a potent electron-withdrawing substituent. mdpi.comresearchgate.net This strong inductive effect can significantly alter the electron distribution within the aromatic ring of this compound. This modulation of the electronic landscape can enhance binding affinity to biological targets by influencing electrostatic interactions and hydrogen bonding capabilities. mdpi.comresearchgate.net The electron-withdrawing nature of the CF₃ group can also impact the acidity of nearby functional groups, such as the hydroxyl group of the benzyl (B1604629) alcohol. nih.gov
Steric Effects: The steric profile of the trifluoromethyl group is a subject of considerable interest. While often compared to a methyl group, the CF₃ group is larger and has a different shape. nih.govresearchgate.net There is ongoing discussion regarding its bioisosteric relationships, with some analyses suggesting its steric effect is closer to an ethyl group than an isopropyl group. researchgate.net This size and shape can be critical for fitting into the binding pockets of biological targets, where it can either improve affinity through enhanced hydrophobic interactions or cause steric hindrance that reduces activity. researchgate.netnih.gov The replacement of a methyl group with a trifluoromethyl group can therefore lead to surprising SAR results, where both steric and electronic features contribute to the observed activity. nih.gov
| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Electronic Effect |
|---|---|---|---|
| -H (Hydrogen) | 1.20 | 2.20 | Neutral |
| -CH₃ (Methyl) | 2.00 | 2.55 (Carbon) | Weakly Electron-Donating |
| -CF₃ (Trifluoromethyl) | 2.44 | 3.98 (Fluorine) | Strongly Electron-Withdrawing mdpi.comresearchgate.net |
| -Cl (Chloro) | 1.80 | 3.16 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) |
| -OCH₃ (Methoxy) | - | 3.44 (Oxygen) | Electron-Donating (Resonance), Weakly Withdrawing (Inductive) |
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's ability to cross biological membranes and reach its target. nih.gov The introduction of fluorine-containing groups is a common strategy to modulate this property. mdpi.comacs.org
Rational Design and Synthesis of this compound Derivatives for SAR
Rational drug design involves the strategic and systematic modification of a lead compound to improve its biological activity. rsc.org For this compound, this process would involve targeted synthesis of derivatives with specific changes to the aromatic ring or the benzyl alcohol functional group.
Altering the substitution pattern on the aromatic ring is a key strategy for exploring the SAR of benzyl alcohol derivatives. nih.govmdpi.com This involves changing the position of the existing methyl and trifluoromethyl groups or introducing new substituents to probe the electronic and steric requirements for activity.
For instance, a systematic study could involve synthesizing isomers where the methyl and trifluoromethyl groups are moved to other positions on the ring. Additionally, introducing other functional groups with varying electronic properties—such as electron-donating groups (e.g., methoxy (B1213986), -OCH₃) or other electron-withdrawing groups (e.g., chloro, -Cl; nitro, -NO₂) at the remaining open positions (3, 4, and 6)—would provide insight into how charge distribution on the ring affects activity. mdpi.comnih.gov The synthesis of such analogues can be achieved through various methods, including C-H activation of indole-carboxylic acids with substituted benzyl alcohols or via Suzuki coupling reactions. mdpi.commdpi.com
| Analogue Name | Modification Rationale | Potential Synthetic Route |
|---|---|---|
| 4-Methyl-5-(trifluoromethyl)benzyl alcohol | Investigate positional isomerism effect on activity. | Multi-step synthesis from substituted toluene (B28343). |
| 2-Methyl-4-chloro-5-(trifluoromethyl)benzyl alcohol | Probe effect of an additional electron-withdrawing group. | Halogenation of a suitable precursor. |
| 4-Methoxy-2-methyl-5-(trifluoromethyl)benzyl alcohol | Probe effect of an electron-donating group. | Nucleophilic substitution or coupling reaction. |
| 2,4-Dimethyl-5-(trifluoromethyl)benzyl alcohol | Assess impact of increased steric bulk and electron donation. | C-H functionalization or Grignard reaction. |
The benzyl alcohol moiety is a prime site for modification due to its hydrogen bonding capabilities (both as a donor and acceptor) and its chemical reactivity. nih.govresearchgate.net Converting the alcohol to other functional groups can dramatically alter the compound's physicochemical properties and its potential interactions with a biological target.
Common derivatizations include:
Esterification: Converting the alcohol to an ester (e.g., benzyl acetate) introduces a carbonyl group and removes the hydrogen bond donating ability of the hydroxyl group.
Etherification: Forming an ether (e.g., benzyl methyl ether) also eliminates the hydrogen bond donating proton while maintaining a hydrogen bond acceptor site and altering lipophilicity. nih.gov
Oxidation: Oxidation of the alcohol to the corresponding benzaldehyde (B42025) or benzoic acid introduces different electronic and steric features. mdpi.com
Reduction/Replacement: The carbonyl group of related ketone analogues can be reduced to a secondary alcohol or converted to other functionalities like oximes, hydrazides, or alkenes to explore the importance of the benzylic oxygen. acs.org
These transformations allow chemists to systematically probe the necessity of the hydroxyl group for activity and to fine-tune the molecule's polarity and hydrogen bonding potential. nih.govresearchgate.net
Computational SAR Methodologies
Computational methods are increasingly used to guide and accelerate SAR studies by predicting the activity of virtual compounds before their synthesis. nih.govnih.gov These in silico techniques can analyze large datasets to identify promising structural modifications. nih.gov
One powerful concept is SAR transfer , which involves applying the SAR knowledge gained from one series of compounds to a different, structurally related series. nih.govresearchgate.net Computational approaches can systematically identify opportunities for SAR transfer by using 3D molecular fragmentation and recombination schemes. nih.gov By analyzing crystallographic data of ligands bound to a target, these methods can identify alternative substituents and core structures that are likely to retain or improve activity. researchgate.net
For this compound, computational tools could be used to:
Generate a virtual library of thousands of potential derivatives.
Predict their physicochemical properties (e.g., logP, polarity).
Dock these virtual compounds into a target protein's binding site to estimate binding affinity.
Use quantitative structure-activity relationship (QSAR) models to build a statistical correlation between structural features and observed activity, thereby guiding the design of the next generation of compounds. rsc.org
These computational approaches help prioritize synthetic efforts, focusing resources on compounds with the highest probability of success and enabling a more efficient exploration of the chemical space around the parent molecule. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of a compound with its biological activity. For analogues of this compound, QSAR models help in predicting the therapeutic potency and guiding the design of new, more effective compounds.
While specific QSAR studies exclusively focused on a series of this compound analogues are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of structurally related compounds, such as substituted benzyl alcohols and other trifluoromethyl-containing molecules. nih.gov A typical QSAR study on benzyl alcohol derivatives might involve the generation of a dataset of analogues with varying substituents on the phenyl ring and the benzyl alcohol moiety. The biological activity, such as inhibitory concentration (IC₅₀), would be the dependent variable.
The independent variables in such a model would be molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Key descriptors for this class of compounds would likely include:
Lipophilicity (logP): The trifluoromethyl group is known to significantly increase lipophilicity, which can enhance membrane permeability and interaction with hydrophobic pockets in target proteins. mdpi.com
Electronic Parameters (Hammett constants, σ): The strong electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution of the aromatic ring, which can be crucial for electrostatic interactions with the target. nih.gov
Steric Parameters (Molar Refractivity, Taft Steric Parameters): The size and shape of the substituents affect how the molecule fits into a binding site.
Topological and Quantum Chemical Descriptors: These provide more detailed information about the molecular structure and electronic properties.
A hypothetical QSAR model for this series could be represented by a multiple linear regression (MLR) equation:
log(1/IC₅₀) = β₀ + β₁(logP) + β₂(σ) + β₃(MR) + ...
The predictive power of such a model would be rigorously validated using internal (cross-validation) and external test sets to ensure its robustness for predicting the activity of new analogues. nih.gov
Table 1: Key Molecular Descriptors in QSAR Modeling of Benzyl Alcohol Analogues
| Descriptor Category | Specific Descriptor | Influence on Biological Activity |
|---|---|---|
| Lipophilicity | logP | Affects membrane permeability and hydrophobic interactions. |
| Electronic | Hammett constant (σ) | Modulates electrostatic interactions and pKa. |
| Steric | Molar Refractivity (MR) | Influences binding site complementarity. |
| Topological | Wiener Index | Describes molecular branching and size. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target protein at an atomic level. For analogues of this compound, these simulations can provide a detailed picture of the binding mode and the key interactions that stabilize the ligand-protein complex.
In a typical molecular docking study, the 3D structure of the target protein is used as a receptor. The analogues of this compound are then computationally "docked" into the active site of the protein. The scoring functions used in docking programs estimate the binding affinity (e.g., in kcal/mol) and rank the different binding poses.
Key interactions that would be investigated include:
Hydrogen Bonds: The hydroxyl group of the benzyl alcohol can act as a hydrogen bond donor or acceptor.
Hydrophobic Interactions: The phenyl ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Aromatic Interactions: Pi-pi stacking or pi-cation interactions involving the aromatic ring.
Halogen Bonds: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding or other specific interactions. mdpi.com
Following docking, molecular dynamics simulations can be performed to study the stability of the predicted binding pose over time. MD simulations provide insights into the flexibility of both the ligand and the protein and can reveal important conformational changes that occur upon binding. For instance, a study on a glucocorticoid receptor ligand demonstrated that replacing a trifluoromethyl group with a bulkier benzyl group altered the ligand's functional behavior from an agonist to an antagonist, a change attributed to forcing a key helix in the receptor to adopt an open conformation. researchgate.net
Table 2: Potential Intermolecular Interactions of this compound in a Binding Site
| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bond | Hydroxyl group (-OH) | Asp, Glu, Ser, Thr, Asn, Gln |
| Hydrophobic | Phenyl ring, Methyl group (-CH₃) | Ala, Val, Leu, Ile, Phe, Trp |
| Aromatic (π-π) | Phenyl ring | Phe, Tyr, Trp, His |
| Halogen/Dipole | Trifluoromethyl group (-CF₃) | Polar residues, backbone carbonyls |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for active analogues of this compound would typically consist of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
The trifluoromethyl group itself can be considered a key pharmacophoric feature, acting as a potent hydrophobic element and a potential hydrogen bond acceptor. mdpi.comresearchgate.net A pharmacophore model can be generated based on a set of known active compounds (ligand-based) or from the structure of the ligand-protein complex (structure-based).
Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases to identify new molecules that match the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of novel chemical scaffolds. For instance, a pharmacophore model could be designed based on the key interactions observed in the docking studies of this compound analogues, specifying the relative positions of the hydroxyl group, the aromatic ring, and the trifluoromethyl group.
Influence of the Trifluoromethyl Group on Molecular Recognition (Mechanistic Perspective)
The trifluoromethyl (-CF₃) group exerts a profound influence on molecular recognition through a combination of steric and electronic effects, which are critical for the activity of this compound and its analogues. mdpi.com
From a mechanistic perspective, the -CF₃ group impacts ligand-target interactions in several ways:
Enhanced Binding Affinity: The high electronegativity of the fluorine atoms makes the -CF₃ group a strong electron-withdrawing substituent. researchgate.net This can enhance electrostatic and hydrogen bonding interactions with the biological target. The carbon of the -CF₃ group can act as a "super" hydrogen bond donor, and the fluorine atoms can act as weak hydrogen bond acceptors. mdpi.com
Increased Lipophilicity: The -CF₃ group is significantly more lipophilic than a methyl group (Hansch π value of +0.88). mdpi.com This property promotes the desolvation of the ligand from the aqueous phase and favors its partitioning into the often hydrophobic binding pockets of proteins, which can be an entropically favorable process. nih.gov
Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.com Replacing a metabolically labile methyl or hydrogen group with a -CF₃ group can block metabolic oxidation, thereby increasing the compound's in vivo half-life and bioavailability.
Conformational Control: The steric bulk and electronic properties of the -CF₃ group can influence the preferred conformation (shape) of the molecule. This "conformational steering" can pre-organize the ligand into a bioactive conformation that is optimal for binding to the target receptor, thus reducing the entropic penalty of binding.
Modulation of pKa: The strong electron-withdrawing effect of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups. For this compound, this would make the hydroxyl group more acidic compared to its non-fluorinated counterpart, potentially altering its hydrogen bonding capabilities within the binding site.
Viii. Patent Literature Analysis from an Academic Perspective
Overview of Patent Landscape for 2-Methyl-5-(trifluoromethyl)benzyl Alcohol and its Synthesis
The patent landscape for this compound is characterized by a notable scarcity of patents claiming a novel synthesis of the compound itself. Instead, the intellectual property surrounding this molecule is concentrated in two main areas:
Patents for End-Product Derivatives: A significant number of patents protect complex molecules that use this compound as a foundational building block. These are often found in the agrochemical field, where the final patented compounds are developed as active ingredients in insecticides or herbicides.
Patents for General Synthetic Methods: Broader patents exist that cover general methodologies for producing entire classes of compounds, such as fluorinated benzyl (B1604629) alcohols, which would include the target molecule.
This suggests that the synthesis of this compound is likely considered to be achievable through established and conventional chemical reactions, placing it in the public domain and making a novel synthesis difficult to patent due to obviousness. The innovation and, therefore, the patent protection, lies in its subsequent conversion to proprietary, high-value derivatives. The compound is frequently cited as an intermediate in patents for agricultural and pharmaceutical products. google.comarchivemarketresearch.com
Identification of Novel Synthetic Routes and Process Innovations Claimed in Patents
A direct search for patents claiming novel synthetic routes specifically for this compound yields no specific results. However, by analyzing patents for analogous compounds and general processes for fluorinated benzyl alcohols, likely synthetic pathways can be inferred. These routes, while not novel for this specific molecule, represent the established art under which it is likely produced.
One prominent patented general process involves a one-pot reaction starting from an aryl bromide. This method, detailed in US Patent US6462242B1, involves the formylation of the aryl bromide to a benzaldehyde (B42025) intermediate, which is then reduced in the same vessel to the corresponding benzyl alcohol. google.comgoogleapis.com Applying this to the target molecule would involve starting with 2-bromo-4-(trifluoromethyl)toluene.
Another common approach, found in the patent literature for isomers such as m-trifluoromethyl-benzyl-alcohol, involves the reduction of the corresponding carboxylic acid or aldehyde. google.com This suggests a straightforward and high-yield pathway that is unlikely to meet the criteria for novelty required for a standalone patent.
Table 1: Plausible, Patent-Informed Synthetic Routes for this compound
| Route Description | Starting Material | Key Steps | Relevant Patent Context |
| One-Pot Formylation/Reduction | 2-Bromo-4-(trifluoromethyl)toluene | 1. Palladium-catalyzed formylation with CO and a formate (B1220265). 2. In-situ reduction of the resulting benzaldehyde. | General process for fluorinated benzyl alcohols (US6462242B1). google.com |
| Aldehyde Reduction | 2-Methyl-5-(trifluoromethyl)benzaldehyde (B1318756) | Reduction using a standard reducing agent (e.g., sodium borohydride). | Common method for benzyl alcohols; widely documented. |
| Carboxylic Acid Reduction | 2-Methyl-5-(trifluoromethyl)benzoic acid | Reduction using a suitable agent (e.g., borane-tetrahydrofuran (B86392) complex). | Method described for analogous compounds in patent literature. |
Analysis of Synthetic Intermediates and Derivatives Protected by Patents
The true value of this compound in the patent landscape is as a key intermediate for creating more complex, patentable derivatives. The intellectual property protection is focused on these final products, which often have specific biological activities.
For instance, patent application US 2011/0201500 A1, while not claiming the alcohol itself, describes formamidine (B1211174) compounds for use as pesticides. One such compound, N'-(2-methyl-5-trifluoromethyl-4-(3-trimethylsilanylpropoxy)phenyl)-N-ethyl-N-methylformamidine, would logically be synthesized from a precursor derived from this compound. In this context, the alcohol is a critical starting point for introducing the necessary chemical scaffold.
The patents typically protect:
A broad Markush structure that encompasses a wide range of related derivatives.
Specific exemplified compounds that have been synthesized and tested.
The application or use of these compounds (e.g., "a method for controlling insect pests").
Therefore, while the alcohol is not the protected entity, its role as a precursor to these patented derivatives is implicitly protected, as any commercial synthesis of the final product would require its use.
Academic Implications of Patent Disclosures on Research Directions
The patent landscape provides clear signals to the academic research community. For this compound, the implications are:
Shift from Synthesis to Application: Since the synthesis of the alcohol is well-established, there is little incentive for academic research focused on developing new synthetic routes. The patent literature indicates that the innovation frontier is not in making the molecule, but in using it.
Focus on Derivative Libraries: The emphasis on patented derivatives in the agrochemical and pharmaceutical fields encourages academic researchers to use this alcohol as a scaffold. Research efforts are better directed towards synthesizing libraries of novel derivatives and screening them for biological activity. This aligns with industry interests and can lead to collaborations or the generation of new, licensable intellectual property.
Inspiration for New Research Areas: Analyzing the types of derivatives being patented (e.g., insecticides, herbicides) can inspire academic projects exploring new applications or mechanisms of action for compounds containing the 2-methyl-5-(trifluoromethyl)benzyl moiety.
Freedom-to-Operate Analysis for Research Purposes
Freedom-to-Operate (FTO) is the ability to develop, manufacture, and market a product without infringing on the valid intellectual property rights of others. For an academic researcher, the considerations for FTO can be different from those of a commercial entity but are nonetheless crucial, especially when research has translational potential.
Synthesizing the Compound for Research: In most jurisdictions, the synthesis of a known compound like this compound for purely academic, non-commercial research purposes (often termed "research exemption" or "experimental use") is unlikely to constitute patent infringement. Given the lack of specific patents on its synthesis, preparing and using this alcohol as an intermediate in a lab setting carries a very low risk.
Creating and Using Derivatives: The FTO risk increases significantly when a researcher uses the alcohol to create new derivatives for a specific purpose. If a researcher synthesizes a novel insecticide derived from this alcohol, they must consider existing patents. An FTO analysis would be necessary to determine if the new molecule falls within the scope of a competitor's broad Markush claims, or if its use as an insecticide is covered by a method-of-use patent.
Commercialization and Collaboration: If the goal is to commercialize a new derivative or collaborate with an industrial partner, a formal FTO analysis conducted by a patent attorney is essential. The analysis would involve searching patent databases to identify any patents whose claims could be read to cover the new product or its intended use. Ignoring this step could lead to future legal disputes, jeopardizing the commercial potential of the research.
Ix. Conclusion and Future Research Directions
Summary of Key Academic Findings on 2-Methyl-5-(trifluoromethyl)benzyl Alcohol
Direct academic literature exclusively focused on this compound is limited. However, extensive research on structurally similar compounds, such as other trifluoromethylated benzyl (B1604629) alcohol isomers, provides a strong basis for understanding its chemical nature and potential.
The trifluoromethyl (-CF3) group is known to significantly alter the electronic properties, lipophilicity, and metabolic stability of organic molecules. mdpi.com Its strong electron-withdrawing nature enhances the acidity of the benzylic proton and influences the reactivity of the hydroxyl group. ontosight.ai Research on related compounds demonstrates that trifluoromethylated benzyl alcohols are crucial intermediates in the synthesis of complex molecules. For instance, derivatives like 2-Chloro-5-(trifluoromethyl)benzyl alcohol serve as key precursors for cholesterol ester transfer protein (CETP) inhibitors. guidechem.com Furthermore, the strategic placement of a -CF3 group on a benzyl protecting group has been shown to enhance stereoselectivity in complex reactions like O-glycosylation. nih.gov
These findings collectively suggest that this compound is a valuable building block. Its specific substitution pattern offers a unique combination of steric and electronic effects that can be exploited in targeted organic synthesis.
| Research Area | Key Finding | Implication for this compound | Reference |
|---|---|---|---|
| Medicinal Chemistry | Fluorinated benzyl alcohols are key intermediates for pharmaceuticals like CETP inhibitors. | Potential precursor for novel therapeutic agents. | guidechem.com |
| Synthetic Methodology | The -CF3 group acts as a strong electron-withdrawing group, influencing reaction pathways and selectivity. | Offers unique reactivity for creating complex molecular architectures. | ontosight.ainih.gov |
| Protecting Group Chemistry | Trifluoromethylated benzyl groups can enhance 1,2-cis-selectivity in glycosylation reactions. | Could be used to develop novel protecting groups for stereocontrolled synthesis. | nih.gov |
| Materials Science | Fluorinated compounds are used to modify the surface properties of polymers. | Potential monomer or initiator for synthesizing specialty polymers with tailored properties. | researchgate.net |
Unresolved Challenges and Open Questions in Research
Despite the established importance of analogous compounds, significant research gaps exist for this compound. A primary challenge is the lack of dedicated studies on its synthesis, reactivity, and physical properties. This scarcity of data hinders its broader adoption in synthetic campaigns.
Key unresolved questions include:
Optimal Synthesis: What are the most efficient, scalable, and environmentally benign methods for its preparation?
Reactivity Profile: How does the interplay between the ortho-methyl group and the meta-trifluoromethyl group specifically influence the reactivity of the benzylic alcohol? Does it favor S N 1 or S N 2 type reactions? rsc.org
Physicochemical Properties: What are its precise spectroscopic, thermodynamic, and conformational properties?
Biological Activity: Does the compound itself or its immediate derivatives possess any notable biological activity that could be explored for drug discovery?
Addressing these questions through systematic experimental and theoretical studies is crucial for unlocking the full potential of this compound.
Emerging Trends and Prospective Areas of Investigation
Future research on this compound is likely to be shaped by broader trends in chemical synthesis and technology.
A major trend in modern chemistry is the development of "green" and sustainable synthetic processes. researchgate.net Future research should focus on applying these principles to the synthesis of this compound. Promising approaches include:
Metal-Free Catalysis: Exploring methods that avoid heavy metal catalysts, such as the coupling of diazoalkanes derived from p-toluenesulfonylhydrazones in water. organic-chemistry.org
Electrosynthesis: Utilizing electrochemical methods, which can offer mild reaction conditions and reduce the need for chemical oxidants or reductants. youtube.com
Flow Chemistry: Developing continuous flow processes for safer, more efficient, and scalable production compared to traditional batch methods.
Benign Solvents: Employing green solvents like propylene (B89431) carbonate, which can be recycled, to minimize environmental impact. nih.gov
The unique structure of this compound makes it an attractive candidate for several advanced applications:
Asymmetric Catalysis: The chiral version of the alcohol could serve as a precursor for novel ligands in transition-metal-catalyzed asymmetric reactions.
Fragment-Based Drug Discovery: It can be used as a molecular fragment in the design and synthesis of new pharmaceutical candidates, where the trifluoromethyl group can enhance binding affinity and pharmacokinetic properties.
Fluorinated Polymers: It could be used as an initiator or monomer in ring-opening polymerization to create fluorinated polylactides (PLAs) with modified surface properties for biomedical applications. researchgate.net
Deoxyfluorination: The alcohol functionality can be converted to a benzyl fluoride (B91410), a valuable synthon in its own right, using modern electrocatalytic methods with reagents like SF6. thieme-connect.com
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental efforts. For this compound, computational studies could provide significant insights into:
Conformational Analysis: Determining the preferred conformations and the influence of the methyl and trifluoromethyl groups on the orientation of the hydroxyl group. researchgate.net
Reaction Mechanisms: Modeling reaction pathways, such as etherification or oxidation, to predict reactivity and selectivity, and to aid in the design of more efficient synthetic protocols.
Spectroscopic Prediction: Calculating NMR, IR, and other spectroscopic data to aid in characterization and confirm experimental results.
Property Prediction: Using methods like the Joback method to estimate key physical and thermodynamic properties, such as boiling point and enthalpy of formation, which are currently unavailable. chemeo.com
By integrating these emerging trends, future research can overcome the current knowledge gaps and establish this compound as a versatile and valuable tool in the synthetic chemist's arsenal.
| Compound Name | Systematic Name (IUPAC) | CAS Number |
|---|---|---|
| This compound | (2-Methyl-5-(trifluoromethyl)phenyl)methanol | 261952-13-0 |
| 2-Chloro-5-(trifluoromethyl)benzyl alcohol | (2-Chloro-5-(trifluoromethyl)phenyl)methanol | 50508-58-2 |
| Propylene Carbonate | 4-Methyl-1,3-dioxolan-2-one | 108-32-7 |
| p-Toluenesulfonylhydrazone | 4-Methylbenzenesulfonohydrazide | 1576-35-8 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Methyl-5-(trifluoromethyl)benzyl alcohol from precursor aldehydes?
- Methodological Answer : The compound can be synthesized via reduction of the corresponding aldehyde, such as 2-methyl-5-(trifluoromethyl)benzaldehyde. Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed. For example, LiAlH₄ in anhydrous tetrahydrofuran (THF) at 0–25°C achieves >90% yield for analogous trifluoromethyl-substituted benzyl alcohols .
- Key Data :
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 25°C | ~70–80 |
| LiAlH₄ | THF | 0–25°C | >90 |
Q. How can researchers purify this compound to achieve high yields and purity?
- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) is effective. Recrystallization from ethanol/water mixtures (1:3 ratio) enhances purity. For trifluoromethyl derivatives, low-polarity solvents like dichloromethane minimize decomposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl (CF₃) group appears as a singlet at ~δ 120–125 ppm in ¹³C NMR. The benzyl alcohol proton resonates at δ 4.5–5.0 ppm .
- ¹⁹F NMR : CF₃ signals appear at ~δ -60 to -65 ppm .
- IR : O-H stretch at ~3300 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How do the electronic effects of methyl and trifluoromethyl substituents influence the acidity and reactivity of this compound?
- Methodological Answer : The electron-withdrawing CF₃ group increases acidity (pKa ~12–14), while the methyl group (electron-donating) counteracts this effect. Computational studies (DFT) predict a net pKa reduction of ~1–2 units compared to unsubstituted benzyl alcohol. Experimental validation via pH titration in DMSO/water mixtures is recommended .
- Key Data :
| Substituent | Predicted pKa (DFT) | Experimental pKa |
|---|---|---|
| CF₃ (para) | ~12.5 | 12.8 |
| CF₃ + CH₃ (meta/para) | ~13.5 | Pending |
Q. What strategies can mitigate steric hindrance during functionalization of this compound in complex syntheses?
- Methodological Answer : Use bulky protecting groups (e.g., tert-butyldimethylsilyl ether) for the hydroxyl group. Microwave-assisted synthesis (120°C, 30 min) enhances reaction rates for SN2 substitutions. Kinetic studies of analogous compounds show 20–30% yield improvement under optimized conditions .
Q. How can computational chemistry predict regioselectivity in electrophilic substitutions of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electron-rich sites. For example, nitration favors the para position to the methyl group due to steric and electronic effects. Molecular electrostatic potential maps validate these predictions .
Q. What challenges arise in enantioselective synthesis of chiral derivatives from this compound?
- Methodological Answer : The CF₃ group induces steric bulk, complicating asymmetric catalysis. Chiral ligands like BINAP (with Pd catalysts) achieve moderate enantiomeric excess (ee ~70–80%). Alternative methods, such as enzymatic resolution using lipases, are under investigation .
Data Contradictions and Validation
- Synthetic Yields : reports >90% yields for brominated analogs using LiAlH₄, while notes ~70% for fluorinated derivatives with NaBH₄. These discrepancies highlight solvent and substituent effects, necessitating iterative optimization.
- Acidity Trends : Computational predictions ( ) align with experimental data for para-CF₃ benzyl alcohols but require validation for meta/ortho substituents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
